ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate
Description
Ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate is a complex organic compound with a unique structure that includes an ester functional group, a phenylprop-2-enoyl group, and an isoindole moiety
Properties
IUPAC Name |
ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-29-23(28)20(15(2)26)21-17-11-7-8-12-18(17)22(25-21)24-19(27)14-13-16-9-5-4-6-10-16/h4-14H,3H2,1-2H3,(H,24,25,27)/b14-13+,21-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPIWRRZGGQYNB-RAEPVASNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C=CC3=CC=CC=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)/C=C/C3=CC=CC=C3)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate typically involves multiple steps. One common method includes the condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed mechanisms are still being studied. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Uniqueness
Ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its isoindole moiety and phenylprop-2-enoyl group provide distinct properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
